molecular formula C16H25N3O2 B2496184 (R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate CAS No. 1349702-19-7

(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate

Cat. No.: B2496184
CAS No.: 1349702-19-7
M. Wt: 291.395
InChI Key: LRSLPXWROXDKQD-CQSZACIVSA-N
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Description

®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a tert-butyl ester. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with a pyridin-2-ylmethyl halide under basic conditions.

    Esterification: The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the piperidine ring.

Scientific Research Applications

®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs targeting neurological disorders, cancer, and infectious diseases.

    Biological Studies: The compound is used in studies investigating the biological activity of piperidine derivatives.

    Chemical Biology: It is employed in the design and synthesis of chemical probes for studying biological pathways.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine, evodiamine, and matrine share the piperidine ring structure and exhibit various biological activities.

    Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide (vitamin B3) contain the pyridine ring and are essential in biological systems.

Uniqueness

®-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate is unique due to its specific combination of the piperidine ring, pyridin-2-ylmethyl group, and tert-butyl ester. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSLPXWROXDKQD-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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